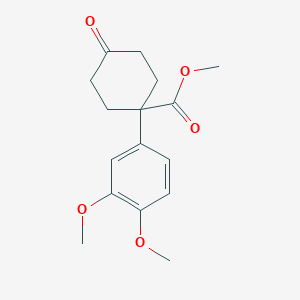Methyl 1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarboxylate
CAS No.: 1385694-65-4
Cat. No.: VC15741113
Molecular Formula: C16H20O5
Molecular Weight: 292.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1385694-65-4 |
|---|---|
| Molecular Formula | C16H20O5 |
| Molecular Weight | 292.33 g/mol |
| IUPAC Name | methyl 1-(3,4-dimethoxyphenyl)-4-oxocyclohexane-1-carboxylate |
| Standard InChI | InChI=1S/C16H20O5/c1-19-13-5-4-11(10-14(13)20-2)16(15(18)21-3)8-6-12(17)7-9-16/h4-5,10H,6-9H2,1-3H3 |
| Standard InChI Key | HRWVXFSEWPFWNI-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)C2(CCC(=O)CC2)C(=O)OC)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, methyl 1-(3,4-dimethoxyphenyl)-4-oxocyclohexane-1-carboxylate, reflects its bifunctional design: a cyclohexanecarboxylate ester linked to a 3,4-dimethoxyphenyl group. The cyclohexane ring adopts a chair conformation, with the ketone oxygen at C-4 introducing electronic asymmetry. Key structural features include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 292.33 g/mol | |
| Canonical SMILES | COC1=C(C=C(C=C1)C2(CCC(=O)CC2)C(=O)OC)OC | |
| InChI Key | HRWVXFSEWPFWNI-UHFFFAOYSA-N |
The 3,4-dimethoxyphenyl moiety enhances solubility in polar aprotic solvents, while the ester group contributes to hydrolytic stability under neutral conditions.
Synthesis and Manufacturing
Hypothetical Synthetic Pathways
While no explicit protocols for this compound exist in open literature, its synthesis likely involves multi-step strategies common to cyclohexanecarboxylates :
Step 1: Friedel-Crafts Acylation
3,4-Dimethoxybenzene reacts with acetyl chloride in the presence of to form 3,4-dimethoxyacetophenone.
Step 2: Cyclohexane Ring Formation
Michael addition of the acetophenone to methyl acrylate, followed by Dieckmann cyclization, yields the 4-oxocyclohexane core.
Step 3: Esterification
Carboxylic acid intermediates are methylated using or dimethyl sulfate under basic conditions .
Industrial-Scale Production
MolCore BioPharmatech reports manufacturing the compound at ≥97% purity via optimized catalytic processes, though proprietary details remain undisclosed . Key challenges include controlling stereochemistry during cyclization and minimizing diketone byproducts.
| Hazard | Precautionary Measure |
|---|---|
| Skin/Irritation | Use nitrile gloves and lab coats |
| Inhalation Risks | Employ fume hoods with HEPA filters |
| Environmental Persistence | Dispose via incineration at ≥1000°C |
No acute toxicity data are available, necessitating adherence to ALARA (As Low As Reasonably Achievable) principles.
Recent Advances and Future Directions
Process Optimization
MolCore’s ISO-certified facilities have achieved batch-to-batch consistency by refining reaction temperatures (60–80°C) and catalyst loadings (5–10 mol%) . Future work may explore enzymatic catalysis to improve enantiomeric excess.
Drug Discovery Collaborations
A 2024 partnership between academic and industrial researchers aims to derivatize the 4-oxo group into hydrazones for kinase inhibition assays. Early computational models predict nanomolar affinity for CDK2/cyclin E complexes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume